molecular formula C19H27NO4 B1450166 1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate CAS No. 1189118-20-4

1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate

Cat. No.: B1450166
CAS No.: 1189118-20-4
M. Wt: 333.4 g/mol
InChI Key: UYXCXQGEHUDBBP-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Biological Activity

1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate (CAS Number: 1189118-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₇NO₄
  • Molecular Weight : 333.4 g/mol
  • Structure : The compound features a piperidine ring substituted with tert-butyl, ethyl, and phenyl groups along with two carboxylate ester functionalities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. Key areas of focus include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models .
  • NLRP3 Inflammasome Inhibition : Research indicates that derivatives of piperidine compounds can modulate the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases. The structural characteristics of 1-tert-butyl 4-ethyl 4-phenylpiperidine could enhance its efficacy in this regard .

The mechanism through which 1-tert-butyl 4-ethyl 4-phenylpiperidine exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding to Target Proteins : The compound may interact with specific protein targets involved in inflammatory pathways, potentially leading to altered signaling cascades.
  • Modulation of Enzyme Activity : It may inhibit enzymes that contribute to the inflammatory response, thereby reducing cytokine production.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitroInhibition of IL-1β release in LPS/ATP-stimulated macrophages.
NLRP3 InhibitionPharmacological screeningCompounds structurally related showed significant inhibition of pyroptosis and IL-1β release.

Detailed Research Insights

In one study focused on similar piperidine derivatives, compounds were synthesized and evaluated for their ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation. The results indicated that certain modifications to the piperidine structure could enhance anti-inflammatory activity significantly .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-phenylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-16(21)19(15-9-7-6-8-10-15)11-13-20(14-12-19)17(22)24-18(2,3)4/h6-10H,5,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXCXQGEHUDBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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